butyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate
Overview
Description
Butyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate typically involves the reaction between a hydrazine derivative and a cyanoacetate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Hydrazine derivative (e.g., 4-nitrophenylhydrazine) and cyanoacetate ester (e.g., butyl cyanoacetate).
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
Butyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of butyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Butyl (2Z)-2-[(3-chloro-4-nitrophenyl)hydrazinylidene]-2-cyanoacetate: Similar structure but with a chlorine substituent.
Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: Similar structure but with an ethyl ester and a methoxy substituent.
Uniqueness
Butyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, plays a crucial role in its antimicrobial and anticancer properties.
Properties
IUPAC Name |
butyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-2-3-8-21-13(18)12(9-14)16-15-10-4-6-11(7-5-10)17(19)20/h4-7,15H,2-3,8H2,1H3/b16-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFBIBFUIBSYDT-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.